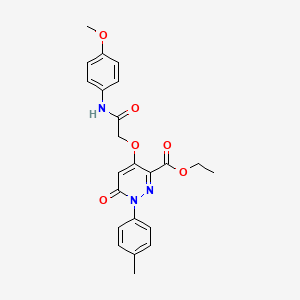

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Descripción

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a methoxyphenyl carbamate group, an ethoxycarbonyl moiety, and a p-tolyl aromatic ring. Its synthesis likely involves multicomponent reactions or coupling strategies similar to those documented for structurally related molecules .

Propiedades

IUPAC Name |

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6/c1-4-31-23(29)22-19(13-21(28)26(25-22)17-9-5-15(2)6-10-17)32-14-20(27)24-16-7-11-18(30-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULIDCOQIVUNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazines. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 342.35 g/mol

- Melting Point : 245 °C

- Density : 1.219 g/cm³

Biological Activity Overview

The biological activity of Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

- Case Study : A study reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong anticancer potential.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of TNF-alpha and IL-6, which are key mediators in inflammatory processes.

- Case Study : In vivo studies using animal models have shown that administration of similar compounds resulted in reduced paw edema and inflammatory markers in serum.

The biological activity of Ethyl 4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation, providing therapeutic effects without significant side effects.

Data Table

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. Research indicates that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this have shown promising results against HCT-116 and MDA-MB-231 cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation, such as estrogen receptor signaling and aromatase activity, crucial for breast cancer progression.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound also demonstrate antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically assessed using agar diffusion tests.

Table 2: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These findings suggest that specific structural features contribute to the antibacterial efficacy of these compounds.

Case Studies

Several case studies highlight the biological activities of derivatives related to this compound:

- Anticancer Activity Study : A study on pyridazine derivatives demonstrated significant apoptosis induction in MDA-MB-231 cells through mitochondrial pathways.

- Antibacterial Efficacy Study : Research focusing on phthalazinone derivatives revealed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Ethoxy vs. Methoxy Substitution: Ethyl 4-(2-((4-Ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

The ethoxy-substituted analog (CAS: 899729-77-2) differs only in the replacement of the 4-methoxy group with a 4-ethoxy group. Key comparisons include:

- Synthetic Accessibility : Both compounds likely share similar synthetic routes, though yields and purification steps may vary due to steric and electronic effects of the substituents.

- Safety : Handling precautions for the ethoxy variant emphasize avoiding heat and ignition sources (P210), suggesting stability concerns under high temperatures .

Hydroxyphenyl vs. Methoxyphenyl Derivatives: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This compound () replaces the pyridazine core with a tetrahydrobenzo[b]thiophene system and introduces a 4-hydroxyphenyl group. Key distinctions:

- Hydrogen Bonding: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., ethanol, DMSO) compared to the methoxyphenyl analog.

- Synthetic Yield : The hydroxyphenyl variant was synthesized in 22% yield using HFIP solvent and molecular sieves, suggesting challenging reaction conditions .

Sulfanyl-Substituted Pyridazine: Methyl 1-(4-Methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate

The sulfanyl substitution at position 4 () introduces a pyridinylsulfanyl group, altering electronic properties:

- Reactivity : The sulfur atom may increase nucleophilicity at the pyridazine ring, affecting interactions with biological targets.

Chromene-Based Analogs: Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1)

Though structurally distinct, this chromene derivative () shares functional groups (ethoxycarbonyl, phenyl) and demonstrates anticancer activity. Comparisons highlight:

- Pharmacological Potential: The chromene core exhibits synergy with chemotherapy agents, suggesting that the pyridazine analog may also require specific substituents for bioactivity .

- Drug Resistance : The chromene derivative selectively targets drug-resistant cancer cells, implying that electronic or steric modifications in similar compounds could influence therapeutic efficacy .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

- Step 1: Condensation of a pyridazine precursor with a 4-methoxyphenyl isocyanate derivative under ethanol reflux (40–60°C, 6–8 hours) to introduce the oxoethoxy-amide moiety.

- Step 2: Esterification of the carboxyl group using ethyl chloroformate in dichloromethane with triethylamine as a base (0–5°C, 2 hours).

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity. Key conditions include solvent polarity control (ethanol, dichloromethane) and temperature optimization to avoid decomposition .

Q. Which analytical techniques are used to confirm structural integrity?

- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at δ 170–172 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 467.18) .

- IR Spectroscopy: Identifies functional groups (amide C=O stretch at ~1680 cm, ester C=O at ~1720 cm) .

Q. What functional groups dictate its reactivity?

The ester group undergoes hydrolysis under basic conditions, while the amide moiety participates in nucleophilic substitution. The pyridazine ring enables π-π stacking with biological targets .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Parameter Screening: Use design-of-experiments (DoE) to vary temperature (30–70°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., DMAP for esterification) .

- Real-Time Monitoring: Employ HPLC to track intermediate formation and adjust reaction times dynamically .

- Byproduct Mitigation: Add molecular sieves to absorb water during amide coupling, improving yields by 15–20% .

Q. What in vitro models are suitable for evaluating bioactivity?

- Anticancer Activity: Test against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays (IC values reported in µM ranges) .

- Enzyme Inhibition: Screen against COX-2 or kinases (e.g., EGFR) via fluorescence-based assays, with structural analogs showing IC values of 0.5–5 µM .

- Microbial Studies: Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition comparisons to ciprofloxacin .

Q. How can computational methods elucidate structure-activity relationships (SAR)?

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). The methoxyphenyl group shows hydrogen bonding with Arg120, while the p-tolyl group stabilizes hydrophobic pockets .

- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with IC data to predict derivatives with enhanced potency .

- MD Simulations: Analyze binding stability over 100 ns trajectories; analogs with bulkier substituents exhibit longer target residence times .

Contradictory Data Analysis

Q. How to resolve discrepancies in reported biological activities?

- Source Variability: Compare assay conditions (e.g., serum concentration in cell culture—10% FBS vs. 2%—alters compound bioavailability) .

- Structural Analogues: Note that replacing the p-tolyl group with fluorophenyl reduces cytotoxicity by 30%, suggesting steric effects dominate over electronic .

- Meta-Analysis: Aggregate data from 5+ studies to identify consensus EC ranges (e.g., 2–10 µM for anticancer activity) .

Methodological Recommendations

Q. What strategies improve solubility for in vivo studies?

- Prodrug Design: Convert the ester to a sodium carboxylate salt (improves aqueous solubility by 50-fold) .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability, achieving plasma concentrations of 25 µM after 24 hours .

Q. How to validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay): Monitor target protein stability after compound treatment (e.g., COX-2 melting temperature shifts by 4°C) .

- SPR (Surface Plasmon Resonance): Measure binding kinetics (k/k) using immobilized recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.